molecular formula C18H20N2O B2439611 5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole CAS No. 637745-31-4

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole

Cat. No.: B2439611
CAS No.: 637745-31-4
M. Wt: 280.371
InChI Key: UEZPDRGVNCLUNZ-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with dimethyl groups at positions 5 and 6, and a phenoxypropyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method includes:

    Condensation Reaction: Ortho-phenylenediamine reacts with 3-phenoxypropionaldehyde in the presence of an acid catalyst to form the benzimidazole ring.

    Methylation: The resulting benzimidazole is then methylated at positions 5 and 6 using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Using batch reactors for the condensation and methylation steps.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler analog without the phenoxypropyl group.

    1-Phenylbenzimidazole: Lacks the dimethyl groups at positions 5 and 6.

    2-Substituted Benzimidazoles: Variants with different substituents at position 2.

Uniqueness

5,6-dimethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to the combination of its dimethyl groups and the phenoxypropyl substituent. This structural configuration may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

5,6-dimethyl-1-(3-phenoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-11-17-18(12-15(14)2)20(13-19-17)9-6-10-21-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZPDRGVNCLUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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